REACTION_CXSMILES
|
[C:1]([OH:14])(=[O:13])/[CH:2]=[CH:3]/[C:4]1[CH:12]=[CH:11][C:9](O)=[C:6](OC)[CH:5]=1.C[OH:16]>>[OH:16][C:2](=[CH:3][C:4]1[CH:12]=[CH:11][CH:9]=[CH:6][CH:5]=1)[C:1]([OH:14])=[O:13]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(\C=C\C1=CC(OC)=C(O)C=C1)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
supernatants were filtered through a 0.2 μm nylon
|
Type
|
FILTRATION
|
Details
|
filter (Gelman Sciences, Acrodisc 13, Ann Arbor, Mich.)
|
Type
|
CUSTOM
|
Details
|
were performed at 280 nm and 30° C. on a HP1100 model (Hewlett-Packard Rockville, Md.)
|
Type
|
CUSTOM
|
Details
|
equipped with a variable UV/VIS detector
|
Type
|
CUSTOM
|
Details
|
for a total running time of 20 min
|
Duration
|
20 min
|
Type
|
WAIT
|
Details
|
solvent B started at 0% for 2 min
|
Duration
|
2 min
|
Type
|
TEMPERATURE
|
Details
|
increased to 50% in 10 min, to 100% in 3 min until the end
|
Duration
|
3 min
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |